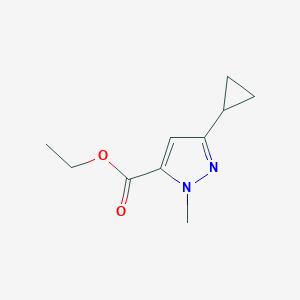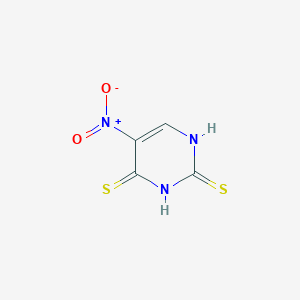
ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
“Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C10H14N2O2 . It is a solid or semi-solid substance . There seems to be some confusion about the naming of this compound, as it is also referred to as “Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate” in some sources .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-3-14-10(13)8-6-9(7-4-5-7)12(2)11-8/h6-7H,3-5H2,1-2H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.23 . It is a solid or semi-solid substance . The storage temperature is recommended to be at room temperature in a sealed and dry environment .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a similar compound, is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This compound is significant in the development of more complex chemical structures (Lebedˈ et al., 2012).
- The crystal structure of a related compound, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined using X-ray diffraction, providing insights into the structural aspects of pyrazole derivatives (Minga, 2005).
Applications in Organic Synthesis
- Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, similar in structure, are synthesized via cyclocondensation reactions under ultrasound irradiation. This method highlights a technique for producing pyrazole derivatives efficiently (Machado et al., 2011).
- Ethyl diazoacetate, another related compound, reacts with 1,3-diarylpropenones leading to the formation of various pyrazole derivatives, demonstrating the versatility of pyrazole-based compounds in organic synthesis (Molchanov et al., 2001).
Chemical Characterization and Analysis
- Studies on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, encompass synthesis, spectroscopic analysis, and single-crystal X-ray diffraction. These studies provide a comprehensive chemical characterization of pyrazole derivatives (Viveka et al., 2016).
Coordination Polymers and Metal Complexes
- Ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives are used to create coordination polymers with Zn(II) and Cd(II) ions. This research illustrates the potential of pyrazole derivatives in forming complex molecular structures (Cheng et al., 2017).
Synthesis and Structural Diversity
- A study on methyl 3-cyclopropyl-3-oxopropanoate, closely related to the compound , highlights its role in synthesizing various heterocycles with a cyclopropyl substituent. This indicates the flexibility of pyrazole derivatives in creating diverse molecular structures (Pokhodylo et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a derivative of 1H-pyrazole-5-carboxamide . These compounds have been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . Therefore, the primary targets of this compound are likely to be certain enzymes or proteins in these organisms that are essential for their survival.
Mode of Action
The specific interaction of this compound with its targets would result in the death of the fungus or insect, thereby exhibiting its fungicidal and insecticidal effects .
Biochemical Pathways
This interference could lead to the disruption of essential biological processes such as energy production, nutrient uptake, or cell division, ultimately leading to the death of the organism .
Result of Action
As a result of its action, Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate exhibits potent fungicidal and insecticidal activities. It has been shown to be effective against Erysiphe graminis and Aphis fabae . The death of these organisms upon exposure to the compound is a direct result of its action.
Eigenschaften
IUPAC Name |
ethyl 5-cyclopropyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-8(7-4-5-7)11-12(9)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGJAMALKFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568715 | |
| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
133261-11-7 | |
| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)




![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)


![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)




